4-(4-Hydroxy-6-methylpyrimidin-2-yl)piperazin-2-one
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Overview
Description
4-(4-Hydroxy-6-methylpyrimidin-2-yl)piperazin-2-one is a heterocyclic compound that contains both pyrimidine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-6-methylpyrimidin-2-yl)piperazin-2-one typically involves the reaction of 4-hydroxy-6-methylpyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-6-methylpyrimidin-2-yl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution may result in various substituted derivatives.
Scientific Research Applications
4-(4-Hydroxy-6-methylpyrimidin-2-yl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-6-methylpyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: A similar compound with a pyrimidine moiety.
4-Hydroxy-2-quinolones: Compounds with similar structural features and biological activities.
Uniqueness
4-(4-Hydroxy-6-methylpyrimidin-2-yl)piperazin-2-one is unique due to its combination of pyrimidine and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N4O2 |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
4-methyl-2-(3-oxopiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H12N4O2/c1-6-4-7(14)12-9(11-6)13-3-2-10-8(15)5-13/h4H,2-3,5H2,1H3,(H,10,15)(H,11,12,14) |
InChI Key |
KGCIYKPQGAOLKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCNC(=O)C2 |
Origin of Product |
United States |
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